molecular formula C8H13N3O2 B12114261 Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate

Cat. No.: B12114261
M. Wt: 183.21 g/mol
InChI Key: DHWMHAUYAILIJG-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Aminoacetate formation: The final step involves the reaction of the methylated pyrazole with methylamine and chloroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Research may explore its potential as an active pharmaceutical ingredient or as a lead compound in drug discovery.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-pyrazol-4-yl)-2-(methylamino)acetate
  • Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-(methylamino)acetate
  • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate

Uniqueness

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ester and amine functional groups. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-9-7(8(12)13-3)6-4-10-11(2)5-6/h4-5,7,9H,1-3H3

InChI Key

DHWMHAUYAILIJG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CN(N=C1)C)C(=O)OC

Origin of Product

United States

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